molecular formula C4H3BrN2O2 B3427465 5-(Bromomethylene)imidazolidine-2,4-dione CAS No. 597528-07-9

5-(Bromomethylene)imidazolidine-2,4-dione

Cat. No.: B3427465
CAS No.: 597528-07-9
M. Wt: 190.98 g/mol
InChI Key: YOZSOYVCZSKSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethylene)imidazolidine-2,4-dione is a chemical compound with the molecular formula C4H3BrN2O2 and a molar mass of 190.98 g/mol It is a derivative of imidazolidine-2,4-dione, featuring a bromomethylene group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethylene)imidazolidine-2,4-dione typically involves the bromination of imidazolidine-2,4-dione derivatives. One common method includes the use of 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione or N-bromosuccinimide as brominating agents, with benzoyl peroxide or 2,2’-azobis(isobutyronitrile) as radical initiators . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethylene)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethylene group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylene derivatives, while oxidation reactions may produce brominated imidazolidine-2,4-dione derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethylene)imidazolidine-2,4-dione
  • 5-(Iodomethylene)imidazolidine-2,4-dione
  • 5-(Fluoromethylene)imidazolidine-2,4-dione

Uniqueness

5-(Bromomethylene)imidazolidine-2,4-dione is unique due to the presence of the bromomethylene group, which imparts distinct chemical reactivity and properties compared to its halogenated counterparts. This uniqueness can be leveraged in specific applications where bromine’s reactivity is advantageous .

Properties

CAS No.

597528-07-9

Molecular Formula

C4H3BrN2O2

Molecular Weight

190.98 g/mol

IUPAC Name

5-(bromomethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C4H3BrN2O2/c5-1-2-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)

InChI Key

YOZSOYVCZSKSNP-UHFFFAOYSA-N

Isomeric SMILES

C(=C\1/C(=O)NC(=O)N1)\Br

SMILES

C(=C1C(=O)NC(=O)N1)Br

Canonical SMILES

C(=C1C(=O)NC(=O)N1)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bromomethylene)imidazolidine-2,4-dione
Reactant of Route 2
5-(Bromomethylene)imidazolidine-2,4-dione
Reactant of Route 3
5-(Bromomethylene)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(Bromomethylene)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-(Bromomethylene)imidazolidine-2,4-dione
Reactant of Route 6
5-(Bromomethylene)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.